molecular formula C5H6OS4 B1270555 4,5-Bis(methylthio)-1,3-dithiol-2-one CAS No. 61485-46-9

4,5-Bis(methylthio)-1,3-dithiol-2-one

Cat. No. B1270555
CAS RN: 61485-46-9
M. Wt: 210.4 g/mol
InChI Key: ZXNVEXYJVODARP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4,5-bis(methylthio)-1,3-dithiol-2-one involves various strategies, including nucleophilic ring-opening reactions and cycloaddition processes. For example, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been shown to be a versatile template for the synthesis of 2-phenyl-4,5-functionalized oxazoles through nucleophilic ring-opening with various nucleophiles followed by cyclization in the presence of silver carbonate (Misra, Ila, 2010).

Molecular Structure Analysis

The molecular structure of 4,5-bis(bromomethyl)-1,3-dithiol-2-one derivatives demonstrates significant features, such as residing on a twofold symmetry axis and forming head-to-tail arrangements in crystal structures. This arrangement facilitates extensive intermolecular hydrogen bonding, contributing to the stability and reactivity of these compounds (Arumugam et al., 2011).

Chemical Reactions and Properties

4,5-Bis(methylthio)-1,3-dithiol-2-one and its derivatives participate in diverse chemical reactions, including cycloadditions and nucleophilic substitutions, leading to a wide range of heterocyclic compounds. For instance, 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one serves as a three-carbon synthon for regiospecific synthesis of various heterocycles (Mahata et al., 2003).

Physical Properties Analysis

The physical properties, such as crystal structure and intermolecular interactions, significantly influence the reactivity and applications of 4,5-bis(methylthio)-1,3-dithiol-2-one derivatives. Detailed structural analysis reveals the alignment of molecules in specific patterns, facilitating reactions and interactions that are crucial for synthesizing complex molecules (Arumugam et al., 2011).

Chemical Properties Analysis

The chemical properties of 4,5-bis(methylthio)-1,3-dithiol-2-one derivatives are characterized by their reactivity towards various nucleophiles and electrophiles, enabling the synthesis of a broad spectrum of compounds. Their ability to undergo ring-opening, cycloaddition, and substitution reactions underscores their utility in organic synthesis and material science applications (Misra, Ila, 2010).

Scientific Research Applications

Synthesis Template

4-Bis(methylthio)methylene-2-phenyloxazol-5-one, closely related to 4,5-Bis(methylthio)-1,3-dithiol-2-one, has been identified as a versatile template in the synthesis of various 2-phenyl-3,4-substituted oxazoles. This compound facilitates nucleophilic ring-opening reactions with diverse nucleophiles, followed by cyclization, making it valuable in organic synthesis (Misra & Ila, 2010).

Crystal Structure Analysis

The crystal structures of derivatives of 4,5-Bis(methylthio)-1,3-dithiol-2-one have been analyzed, demonstrating distinct molecular arrangements. These structures reveal how substituents in certain positions project above and below the plane of the dithiol-2-one ring, offering insights into molecular interactions and alignments (Arumugam et al., 2011).

Coordination Chemistry

Studies on the coordination chemistry of 4,5-Bis(methylthio)-1,3-dithiol-2-one have led to the synthesis and characterization of copper(I) and palladium(II) complexes. These complexes form ribbon structures through coordination bonds and S⋯S contacts, highlighting the compound's potential in inorganic and coordination chemistry (Dai et al., 2004).

Electrochemical Behaviors

Research on 1,3-dithiole derivatives of 4,5-Bis(methylthio)-1,3-dithiol-2-one has led to insights into their electrochemical behaviors and spectral properties. Such studies are crucial for understanding the electronic characteristics of these compounds, which is important in materials science and electronics (Niu et al., 2014).

Magnetic Properties

The compound has been used in synthesizing heterobimetallic clusters with tricyanometalate and pi-conjugated ligands containing 1,3-dithiol-2-ylidene. These studies focus on the magnetic properties of the clusters, contributing to the field of magnetic materials and their potential applications (Peng et al., 2010).

Optical Properties

Metal complexes involving 4,5-Bis(methylthio)-1,3-dithiol-2-one have been studied for their optical properties. These studies are significant for the development of new materials with specific optical characteristics, which can be applied in fields like photonics and optoelectronics (Zhu et al., 2008).

properties

IUPAC Name

4,5-bis(methylsulfanyl)-1,3-dithiol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS4/c1-7-3-4(8-2)10-5(6)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNVEXYJVODARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(SC(=O)S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357542
Record name 4,5-Bis(methylthio)-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Bis(methylthio)-1,3-dithiol-2-one

CAS RN

61485-46-9
Record name 4,5-Bis(methylthio)-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
R Schulz, A Schweig, K Hartke… - Journal of the American …, 1983 - ACS Publications
Conclusion Polymerized microemulsion systems add yet another attractive parameter to the use of micelles and microemulsions in photochemistry, namely the possibility of arranging …
Number of citations: 68 pubs.acs.org
P Jeroschewski, P Hansen - Sulfur Reports, 1986 - Taylor & Francis
The chemistry of tetrathiooxalates which have been accessible since a few years is presented in a review. Tetrathiooxalates can be prepared by electrochemical reduction of carbon …
Number of citations: 0 www.tandfonline.com
JO Jeppesen, K Takimiya, F Jensen… - The Journal of …, 2000 - ACS Publications
The synthesis of a number pyrrolo-annelated tetrathiafulvalenes, including the parent bis(pyrrolo[3,4-d])tetrathiafulvalene (7) is decribed. Starting from readily available 4,5-bis(…
Number of citations: 137 pubs.acs.org
GN Li, T Jin, L Sun, J Qin, D Wen, JL Zuo… - Journal of Organometallic …, 2011 - Elsevier
A series of tetrathiafulvalene-substituted 2,3-di(2-pyridyl)quinoxaline (dpq) ligands, 2-(4,5-bis(methylthio)-1,3-dithiol-2-ylidene)-6,7-di(pyridin-2-yl)- [1,3]dithiolo[4,5-g]quinoxaline (L 1 ), …
Number of citations: 1 www.sciencedirect.com
NX Hu, Y Aso, T Otsubo, F Ogura - Bulletin of the Chemical Society of …, 1986 - journal.csj.jp
Polystyrene-bound diaryl selenoxide and telluroxide have been prepared, which behaved as mild oxidizing agents for thiols to disulfides, phosphines to phosphine oxides, …
Number of citations: 56 www.journal.csj.jp
R Tkachov, L Stepien, A Roch, H Komber… - Tetrahedron, 2017 - Elsevier
Herein, aiming at optimization of the polymerization process leading to a family of hole- and electron-conducting 1,1,2,2-ethenetetrathiolate-based polymers, such as poly(nickel-1,1,2,2-…
Number of citations: 21 www.sciencedirect.com
A Thimiopoulos, A Vogiatzi, ED Simandiras… - Inorganica Chimica …, 2019 - Elsevier
Nine new tetrasubstituted metallophthalocyanines (MPc) bearing sulfur rich substituents on peripheral positions were synthesized and fully characterized. The new MPc compounds …
Number of citations: 8 www.sciencedirect.com
ZG Niu, LR He, L Li, WF Cheng, XY Li… - Acta Chimica …, 2014 - search.ebscohost.com
. The unit cell dimensions are: a= 8.813 (3) Å, b= 11.082 (3) Å, c= 12.620 (4) Å, α= 88.805 (5), β= 80.440 (5), γ= 75.680 (5), V= 1177.3 (6) Å3, Z= 2. The molecule exhibits one classical C…
Number of citations: 6 search.ebscohost.com
Z Wan, C Jia, Y Duan, X Chen, Y Lin, Y Shi - Organic Electronics, 2013 - Elsevier
In order to increase electron-donating ability of the donor part of the organic dye, two dithiafulvenyl (DTF) units were introduced into a triphenylamine unit to form dithiafulvenyl-…
Number of citations: 36 www.sciencedirect.com
Z Wan, C Jia, Y Duan, X Chen, Z Li, Y Lin - RSC Advances, 2014 - pubs.rsc.org
In order to increase the electron-donating ability of the donor part of the organic dye, the dithiafulvenyl (DTF) group as an additional electron donor is introduced into a triphenylamine (…
Number of citations: 33 pubs.rsc.org

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